1-(3-Aminocyclobutyl)piperidin-2-one hydrochloride
Overview
Description
1-(3-Aminocyclobutyl)piperidin-2-one hydrochloride is a heterocyclic compound with the molecular formula C₉H₁₇ClN₂O and a molecular weight of 204.7 g/mol . This compound is notable for its unique structure, which includes a piperidinone ring fused with a cyclobutyl group and an amino substituent. It is primarily used in research settings due to its reactivity and selectivity.
Preparation Methods
The synthesis of 1-(3-Aminocyclobutyl)piperidin-2-one hydrochloride involves several steps, typically starting with the formation of the piperidinone ring. One common method includes the cyclization of appropriate precursors under controlled conditions. Industrial production often employs hydrogenation and cyclization reactions, utilizing catalysts such as molybdenum disulfide . The reaction conditions are carefully optimized to ensure high yield and purity.
Chemical Reactions Analysis
1-(3-Aminocyclobutyl)piperidin-2-one hydrochloride undergoes various chemical reactions, including:
Substitution: Substitution reactions can occur at the amino group, where reagents such as alkyl halides are used to introduce new substituents.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(3-Aminocyclobutyl)piperidin-2-one hydrochloride is utilized in various scientific research fields:
Mechanism of Action
The mechanism of action of 1-(3-Aminocyclobutyl)piperidin-2-one hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
1-(3-Aminocyclobutyl)piperidin-2-one hydrochloride can be compared with other piperidine derivatives, such as:
Piperidine: A simpler structure with a six-membered ring containing one nitrogen atom.
Piperidinone: Similar to piperidine but with a carbonyl group, making it more reactive.
Spiropiperidines: Compounds with a spiro-connected piperidine ring, offering different reactivity and selectivity.
The uniqueness of this compound lies in its fused cyclobutyl group and amino substituent, which confer distinct chemical properties and reactivity.
Properties
IUPAC Name |
1-(3-aminocyclobutyl)piperidin-2-one;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O.ClH/c10-7-5-8(6-7)11-4-2-1-3-9(11)12;/h7-8H,1-6,10H2;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKQHMWGOUSUMKF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(=O)C1)C2CC(C2)N.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17ClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.70 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1445951-90-5 | |
Record name | 2-Piperidinone, 1-(3-aminocyclobutyl)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1445951-90-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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